- Identification and characterization of a single high-affinity fatty acid binding site in human serum albumin, Angewandte Chemie, 2018, 57(4), 1044-1048

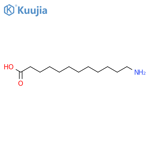

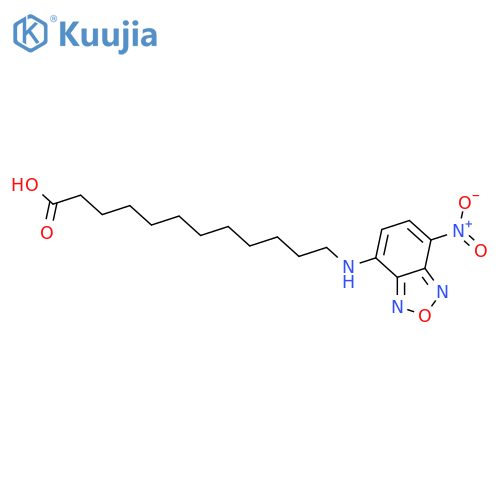

Cas no 96801-39-7 (12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid)

96801-39-7 structure

Nombre del producto:12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid

Número CAS:96801-39-7

MF:C18H26N4O5

Megavatios:378.422844409943

MDL:MFCD00467277

CID:803650

PubChem ID:329764493

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid Propiedades químicas y físicas

Nombre e identificación

-

- Dodecanoic acid,12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-

- 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoic acid

- NBD-C12 acid [12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid]

- [12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid]

- C12-NBD, free acid (12-97-Nitrobenzofurazan 4-ylamino)dodecanoic acid

- NBD-C12 acid

- NBD-C12 acidnbsp

- 12-(7-Nitro-2,1,3-benzoxadiazol-4-ylamino)dodecanoic acid

- 12-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoic acid (ACI)

- 2,1,3-Benzoxadiazole, dodecanoic acid deriv. (ZCI)

- Dodecanoic acid, 12-[(7-nitro-4-benzofurazanyl)amino]- (ZCI)

- 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid

- 12-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]dodecanoic acid

- N 678

- YPOHVKMXKUSZRL-UHFFFAOYSA-N

- A1-06589

- MFCD00467277

- NBD-C12 acid [12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid]

- AS-68317

- D95992

- 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoic acid

- 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid, suitable for fluorescence

- 12-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoic acid

- 12-(7-Nitrobenzo[1,2,5]oxadiazol-4-ylamino)dodecanoic acid

- c12-Nbd,free acid(12-(7-nitrobenzofurazan-4-ylamino)dodecanoic acid)

- 96801-39-7

- Dodecanoic acid, 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-

- NBD-C12 acid

- 12-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoicacid

- DB-004771

- AKOS015889158

- C7K

- 12-(7-nitrobenzo[c][1,2,5]oxadiazol-4-ylamino)dodecanoic acid

- nbd-dodecanoic acid

- WDA80139

- TQP0978

- SCHEMBL285019

- DTXSID80376356

- 12-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoic Acid; 2,1,3-Benzoxadiazole, dodecanoic Acid deriv.; 12-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]dodecanoic Acid; N 678

-

- MDL: MFCD00467277

- Renchi: 1S/C18H26N4O5/c23-16(24)10-8-6-4-2-1-3-5-7-9-13-19-14-11-12-15(22(25)26)18-17(14)20-27-21-18/h11-12,19H,1-10,13H2,(H,23,24)

- Clave inchi: YPOHVKMXKUSZRL-UHFFFAOYSA-N

- Sonrisas: O=C(CCCCCCCCCCCNC1C2C(=NON=2)C([N+](=O)[O-])=CC=1)O

Atributos calculados

- Calidad precisa: 378.19000

- Masa isotópica única: 378.19031994g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 27

- Cuenta de enlace giratorio: 14

- Complejidad: 460

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 134Ų

- Xlogp3: 4.8

Propiedades experimentales

- Punto de fusión: 79-81 °C (lit.)

- Disolución: DMF: soluble

- PSA: 134.07000

- Logp: 5.12470

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid Información de Seguridad

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código F de la marca fuka:8-10

- Condiciones de almacenamiento:2-8°C

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D122943-500mg |

12-(7-NITROBENZOFURAZAN-4-YLAMINO)DODECANOICACID |

96801-39-7 | 95% | 500mg |

$675 | 2024-08-03 | |

| TRC | N495013-100mg |

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid |

96801-39-7 | 100mg |

$282.00 | 2023-05-17 | ||

| TRC | N495013-250mg |

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid |

96801-39-7 | 250mg |

$552.00 | 2023-05-17 | ||

| Key Organics Ltd | AS-68317-100MG |

12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoic acid |

96801-39-7 | >95% | 100mg |

£614.26 | 2025-02-08 | |

| TRC | N495013-500mg |

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid |

96801-39-7 | 500mg |

$ 800.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-213594-100mg |

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid, |

96801-39-7 | ≥95% | 100mg |

¥1895.00 | 2023-09-05 | |

| abcr | AB471053-500mg |

NBD-dodecanoic acid, min. 98%; . |

96801-39-7 | 500mg |

€751.30 | 2024-04-16 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-213594-100 mg |

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid, |

96801-39-7 | ≥95% | 100mg |

¥1895.00 | 2023-06-01 | |

| abcr | AB471053-100mg |

NBD-dodecanoic acid, min. 98%; . |

96801-39-7 | 100mg |

€184.80 | 2024-04-16 | ||

| A2B Chem LLC | AC70432-100mg |

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid |

96801-39-7 | >98% | 100mg |

$404.00 | 2024-07-18 |

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; 3 h, 50 °C

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Synthesis of fluorescent and radiolabeled analogs of phosphatidic acid, Chemistry and Physics of Lipids, 1985, 36(3), 197-207

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium trimethylsilanolate Solvents: Diethyl ether ; 48 h, rt

Referencia

- Development of a Novel FRET Probe for the Real-Time Determination of Ceramidase Activity, ChemBioChem, 2013, 14(9), 1049-1052

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 5 min, rt

1.2 Solvents: Methanol ; 18 h, 25 °C

1.2 Solvents: Methanol ; 18 h, 25 °C

Referencia

- Sensitive assay for hormone-sensitive lipase using NBD-labeled monoacylglycerol to detect low activities in rat adipocytes, Journal of Lipid Research, 2005, 46(3), 603-614

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Methanol ; overnight, rt

Referencia

- Calcium ions enable noncovalent dimers of phosphopeptides to form self-oriented filaments, ChemRxiv, 2022, , 1-19

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; 0.5 h, 0 °C; 1.5 h, rt; 1.5 h, 50 °C; 50 °C → rt

Referencia

- Synthesis of fluorescent C24-ceramide: Evidence for acyl chain length dependent differences in penetration of exogenous NBD-ceramides into human skin, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6975-6977

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 1.5 h, 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Porous Particle-Based Inkjet Printing of Flexible Fluorescent Films: Enhanced Sensing Performance and Advanced Encryption, Advanced Materials Technologies (Weinheim, 2019, 4(8),

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Methanol , Water ; 1.5 h, 50 °C; 50 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referencia

- Visualization of sialyl LewisX glycosphingolipid microdomains in model membranes as selectin recognition motifs using a fluorescence label, Carbohydrate Research, 2008, 343(14), 2361-2368

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Ethanol , Water ; 10 min, 37 °C

1.2 overnight, 37 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 overnight, 37 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Design and synthesis of fluorescence-labeled closo-dodecaborate lipid: its liposome formation and in vivo imaging targeting of tumors for boron neutron capture therapy, Organic & Biomolecular Chemistry, 2012, 10(7), 1374-1380

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; rt → 80 °C; 3 h, 80 °C; 80 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referencia

- Fluorescence-labelled fatty acids binding to fatty acid-binding compound to elicit FRET (Foerster resonance energy transfer) and uses thereof, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Methanol ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Differential sensing for the regio- and stereoselective identification and quantitation of glycerides, Proceedings of the National Academy of Sciences of the United States of America, 2015, 112(30),

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile , Water ; 65 °C; 2 h, 65 °C

Referencia

- Shining new light on ancient drugs: preparation and subcellular localisation of novel fluorescent analogues of Cinchona alkaloids in intraerythrocytic Plasmodium falciparum, Organic & Biomolecular Chemistry, 2017, 15(3), 589-597

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid Raw materials

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid Preparation Products

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid Literatura relevante

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

96801-39-7 (12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid) Productos relacionados

- 2225800-19-9(PARP10-IN-3)

- 2138010-41-8(5-methyl-1-(propoxymethyl)-1H-pyrazol-3-amine)

- 2138074-94-7(6-(1-hydroxypropan-2-yl)-3-(methoxymethyl)-5H,6H,7H-pyrrolo3,4-bpyridine-5,7-dione)

- 1804733-03-6(3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine)

- 2034222-68-7(5-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl-2-(trifluoromethyl)pyridine)

- 1361531-27-2(2-Amino-3,2',3',6'-tetrachlorobiphenyl)

- 1105188-66-6(6-methoxy-N-[3-(morpholin-4-yl)propyl]-1,3-benzothiazol-2-amine)

- 650572-33-1(N'-(5-bromo-2-oxoindol-3-yl)-2-(4-nitrophenoxy)acetohydrazide)

- 51887-62-8((Sar 1,Gly8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Gly-OH)

- 886499-18-9(3-Fluoro-4-(trifluoromethoxy)benzamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96801-39-7)12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid

Pureza:99%

Cantidad:100mg

Precio ($):362.0